molecular formula C10H13FN2O2 B14311550 N-Ethyl-N'-(3-fluoro-4-hydroxyphenyl)-N-methylurea CAS No. 112772-84-6

N-Ethyl-N'-(3-fluoro-4-hydroxyphenyl)-N-methylurea

Cat. No.: B14311550
CAS No.: 112772-84-6
M. Wt: 212.22 g/mol
InChI Key: XROMJMRVWIOYBX-UHFFFAOYSA-N
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Description

N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea: is a synthetic organic compound characterized by the presence of an ethyl group, a fluoro-substituted hydroxyphenyl group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxyaniline, ethyl isocyanate, and methyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity.

    Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction mixture is stirred for several hours to allow for complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea.

Industrial Production Methods

In an industrial setting, the production of N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-substituted hydroxyphenyl group and methylurea moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

112772-84-6

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

1-ethyl-3-(3-fluoro-4-hydroxyphenyl)-1-methylurea

InChI

InChI=1S/C10H13FN2O2/c1-3-13(2)10(15)12-7-4-5-9(14)8(11)6-7/h4-6,14H,3H2,1-2H3,(H,12,15)

InChI Key

XROMJMRVWIOYBX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)NC1=CC(=C(C=C1)O)F

Origin of Product

United States

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